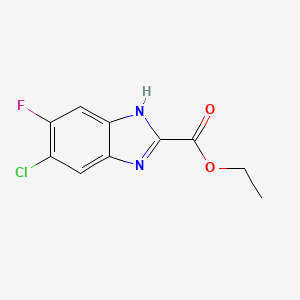

Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate

Description

Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate is a halogenated benzimidazole derivative characterized by a bicyclic aromatic core containing two nitrogen atoms (positions 1 and 3 of the benzimidazole ring). The substituents include a chlorine atom at position 6, a fluorine atom at position 5, and an ethyl ester group at position 2. Benzimidazole derivatives are widely explored in medicinal chemistry for their antimicrobial, antiviral, and kinase-inhibitory properties .

Properties

Molecular Formula |

C10H8ClFN2O2 |

|---|---|

Molecular Weight |

242.63 g/mol |

IUPAC Name |

ethyl 5-chloro-6-fluoro-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C10H8ClFN2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |

InChI Key |

NNYMIWQPGYSYGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted o-Phenylenediamine Intermediates

A common starting material is 5-chloro-4-fluoro-2-nitroaniline, which undergoes nucleophilic substitution and reduction steps to yield the corresponding substituted o-phenylenediamine.

- React 5-chloro-4-fluoro-2-nitroaniline with imidazole or 1,2,4-triazole in dry dimethylformamide (DMF) with anhydrous potassium carbonate at 100 °C for 8–10 hours.

- Extract the reaction mixture with ethyl acetate, wash with water, dry over sodium sulfate, and evaporate solvent to obtain 5-(substituted)-4-fluoro-2-nitrobenzeneamine.

- Reduce the nitro group to an amine to obtain 4-fluoro-5-(1H-imidazol-1-yl)benzene-1,2-diamine, which is the key intermediate for benzimidazole formation.

Cyclization to Benzimidazole Core

The substituted o-phenylenediamine is then cyclized with carboxylic acid derivatives under acidic reflux conditions to form the benzimidazole ring.

- Stir a solution of the substituted o-phenylenediamine with phenylacetic acid or other carboxylic acids in 35% hydrochloric acid under nitrogen atmosphere.

- Reflux the mixture for approximately 24 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- After completion, neutralize with saturated sodium bicarbonate solution.

- Collect the precipitated benzimidazole product by filtration and purify by recrystallization from ethanol.

Introduction of the Ethyl Carboxylate Group

The 2-position carboxylate ester can be introduced via condensation with ethyl 2-chloroacetoacetate or similar reagents.

Microwave-Assisted Synthesis Example:

- Combine 2-aminopyridines or substituted o-phenylenediamines with ethyl 2-chloroacetoacetate in ethanol.

- Heat the sealed reaction vessel under microwave irradiation at optimized temperature (e.g., 120 °C) for 20 minutes.

- Cool the mixture and pour into cold water to precipitate the product.

- Filter and dry the solid to obtain the ethyl benzimidazole-2-carboxylate derivative.

Alternative Oxidative Cyclization Methods

Some patents describe the use of oxidizing agents such as potassium persulfate in acidic media to facilitate oxidative cyclization and formation of halogenated benzimidazole carboxylates.

- The reaction mixture contains the halogenated precursor, potassium persulfate (1.0 to 2.0 equivalents), and sulfuric acid catalyst in an organic solvent such as acetonitrile.

- Heating promotes oxidation and cyclization to the target compound.

- Yields reported are in the range of 75-80%.

Summary Table of Preparation Methods

In-Depth Research Findings and Notes

- The presence of electron-withdrawing groups such as chloro and fluoro on the aromatic ring influences the reactivity and regioselectivity of substitution and cyclization steps.

- Microwave-assisted synthesis offers a rapid and efficient method to obtain ethyl benzimidazole-2-carboxylates with good yields and reduced reaction times compared to conventional heating.

- Oxidative cyclization using persulfate salts provides a clean route to halogenated benzimidazole carboxylates, facilitating scale-up potential for industrial synthesis.

- Purification is typically achieved by recrystallization from ethanol or chromatographic methods depending on the crude product purity.

- Characterization of intermediates and final products is confirmed by melting point, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and elemental analysis.

Chemical Reactions Analysis

Cyclocondensation Method

The formation of benzimidazole derivatives typically involves cyclocondensation reactions. For related compounds, this process often includes:

-

Step A : Nitration of a substituted benzene to introduce nitro groups.

-

Step B : Reduction of nitro groups to amines using hydrogenation or chemical reducing agents.

-

Step C : Reaction of the diamine with a carbonyl compound (e.g., ethyl acetate) under acidic conditions to form the benzimidazole core .

For Ethyl 6-chloro-5-fluorobenzimidazole-2-carboxylate, the carboxylate ester group (ethyl) is likely introduced during this step, while chloro and fluoro substituents are added via subsequent functionalization.

Cross-Coupling Reactions

Nickel-catalyzed reductive cross-coupling has been demonstrated for structurally analogous compounds. For example, ethyl 3-chloropropanoate can be coupled with substituted pyridines using manganese dust as a reductant and chlorotriethylsilane (TESCl) as an additive . While this specific reaction is not directly described for the target compound, it highlights a scalable method for introducing ester groups or halogen substitutions.

Benzimidazole Core Formation

The cyclocondensation mechanism involves:

-

Schiff base formation : Reaction between a diamine and a carbonyl compound (e.g., phenylacetic acid) to form an imine intermediate.

-

Cyclization : Acid-catalyzed elimination of water to form the five-membered imidazole ring fused to the benzene moiety .

Halogenation

The introduction of chloro and fluoro groups likely occurs via electrophilic aromatic substitution. Fluorine’s electron-withdrawing effect directs substitution to specific positions, while chloro groups may be introduced using chlorinating agents (e.g., Cl₂, N-chlorosuccinimide) under controlled conditions.

Key Reaction Conditions and Yields

| Method | Key Reagents | Solvent | Yield | Source |

|---|---|---|---|---|

| Cyclocondensation | Phenylacetic acid, HCl | Ethanol/H₂O | ~85% | |

| Cross-Coupling | Ni catalyst, Mn dust, TESCl | THF, DMF | 64% | |

| Alkylation (Benzyl) | Benzyl bromide, NaH | DMF | ~85% |

Structural Comparisons

Scientific Research Applications

Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

Industry: Used in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine and chlorine atoms play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate, as highlighted by similarity scores and substituent analysis (Table 1). These comparisons are based on data from and , which catalog analogs with overlapping halogenation patterns or ester functionalities.

Table 1: Structural and Functional Comparison of Selected Analogs

| Compound Name (CAS No.) | Core Structure | Substituents/Functional Groups | Similarity Score | Key Features |

|---|---|---|---|---|

| Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (740081-22-5) | Indole | Cl (5), F (6), ethyl ester (2) | 0.55 | Indole core; adjacent Cl/F substituents |

| Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (612501-52-7) | Indole | Cl (6), F (5), methyl ester (2) | 0.55 | Methyl ester vs. ethyl ester |

| 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (912556-91-3) | Quinazoline | Cl/F-phenylamino (3,2), methoxy (7), hydroxyl (6) | 0.92 | Quinazoline core; high similarity score |

| ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE (N/A) | Indole | Formylamino (6), methoxy (5), ethyl ester (2) | N/A | Polar substituents; ester at position 2 |

Key Observations:

Core Heterocycle Differences: The benzimidazole core of the target compound provides distinct electronic and steric properties compared to indole (one nitrogen) or quinazoline (two nitrogens in a six-membered ring). Benzimidazoles are more rigid and may exhibit stronger hydrogen-bonding capacity, influencing binding to biological targets .

Substituent Effects: Halogenation: Chloro and fluoro groups at adjacent positions (5 and 6) enhance electronegativity and may improve membrane permeability. Ester Groups: The ethyl ester at position 2 in the target compound and indole analogs improves solubility. Methyl esters (CAS 612501-52-7) may offer lower lipophilicity, altering pharmacokinetics .

Its high similarity score may reflect shared pharmacophoric elements with the target compound .

Research Findings and Implications

While experimental data for this compound are absent in the provided evidence, structural comparisons yield insights:

- Synthetic Accessibility : Halogenated benzimidazoles often require regioselective substitution, as seen in indole analogs (e.g., CAS 740081-22-5), where Cl/F positioning impacts yield .

- Thermodynamic Stability : Benzimidazoles generally exhibit higher thermal stability compared to indoles, favoring their use in high-temperature reactions .

Biological Activity

Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate (EFBC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of EFBC, including its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

EFBC has the molecular formula C10H8ClFN2O2 and a molecular weight of approximately 242.63 g/mol. Its structure features a benzimidazole ring with chlorine and fluorine substitutions, which contribute to its reactivity and biological activity. The presence of the ethyl carboxylate group enhances its potential for further chemical modifications and biological interactions.

Anticancer Activity

Recent studies have demonstrated that EFBC exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF-7 and A549 cells. The compound's efficacy was evaluated using flow cytometry, which revealed that EFBC accelerates apoptosis in a dose-dependent manner. In vivo studies indicated that EFBC significantly suppresses tumor growth in mice models, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of EFBC

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| A549 | Not specified | Potential inhibition of cell proliferation |

Antimicrobial Activity

EFBC has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that the compound demonstrates significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for EFBC were found to be lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Table 2: Antimicrobial Activity of EFBC

| Bacterial Strain | MIC (μg/mL) | Comparison to Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 16 | Lower than vancomycin |

| Enterococcus faecalis | 32 | Comparable to clindamycin |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various biological processes. Notably, EFBC exhibits strong inhibitory activity against soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX), with IC50 values below 1 μM. These findings suggest that EFBC could play a role in anti-inflammatory therapies by modulating pathways associated with inflammation .

Table 3: Enzyme Inhibition by EFBC

| Enzyme | IC50 (μM) | Potential Therapeutic Application |

|---|---|---|

| Soluble epoxide hydrolase (sEH) | 0.9 | Anti-inflammatory |

| 5-Lipoxygenase (5-LOX) | 0.7 | Anti-inflammatory |

Structure-Activity Relationship (SAR)

The unique combination of chlorine and fluorine substitutions on the benzimidazole ring is believed to enhance the biological activity of EFBC compared to other benzimidazole derivatives. Structure-activity relationship studies indicate that modifications at specific positions on the ring can significantly influence the compound's potency against cancer cells and pathogens .

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : In a study involving tumor-bearing mice, administration of EFBC led to a marked reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.

- Antimicrobial Efficacy : A series of tests demonstrated that EFBC effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its utility in treating infections resistant to standard therapies.

- Enzyme Inhibition Study : In vitro assays confirmed that EFBC significantly reduced inflammatory markers in treated cells, supporting its role as an anti-inflammatory compound.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting substituted benzaldehydes (e.g., 2-chloro-5-fluorobenzaldehyde derivatives) with ethyl amino esters under reflux conditions. Evidence from analogous benzoxazole carboxylate syntheses suggests refluxing with aryl acids for 15+ hours to form the heterocyclic core .

- Chlorination/Fluorination : Introducing halogens via methods like chlorination with phosphorus pentachloride or fluorination using Selectfluor™. For example, describes chlorination steps for isoxazole derivatives, emphasizing controlled reagent addition to avoid over-halogenation .

- Esterification : Final carboxylation using ethyl chloroformate or similar agents.

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy : 1H and 13C NMR to confirm aromatic proton environments and substituent positions. 19F NMR is essential for verifying fluorine incorporation (e.g., coupling patterns in the benzimidazole ring) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, SHELX (e.g., SHELXL) is widely used for refinement, particularly for resolving disordered atoms or twinned crystals .

Q. How can researchers verify purity and monitor reaction progress?

- Chromatography : HPLC or TLC with UV detection (λ = 254–280 nm) to track intermediates.

- Melting Point Analysis : Consistency with literature values (if available) for solid derivatives.

- Elemental Analysis : Combustion analysis for C, H, N, and halogens.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Temperature Control : Lowering reaction temperatures during halogenation steps to prevent over-substitution (e.g., highlights chlorine gas flow rate adjustments to control selectivity) .

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity in ring closure.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while non-polar solvents (toluene) can suppress side reactions.

Q. What strategies resolve contradictions in crystallographic data, such as disordered atoms or twinning?

- SHELX Refinement : Use SHELXL’s TWIN and BASF commands to model twinned crystals. notes its robustness in handling high-resolution or twinned macromolecular data .

- ORTEP Visualization : ORTEP-III (with GUI) aids in visualizing thermal ellipsoids and identifying positional disorder .

- Data Collection : Collect higher-resolution datasets (≤1.0 Å) to reduce ambiguity in electron density maps.

Q. How can computational modeling predict reactivity or regioselectivity in benzimidazole derivatives?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzimidazole core.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. ’s crystallographic data (e.g., bond angles, torsion angles) can parameterize force fields for accurate simulations .

Q. What methodologies address discrepancies in biological activity data for fluorinated benzimidazoles?

- Dose-Response Curves : Replicate assays across multiple cell lines or enzymatic models to isolate compound-specific effects.

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may skew results.

- Statistical Validation : Use ANOVA or Bayesian analysis to distinguish signal from noise in low-activity compounds.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.